![molecular formula C8H12O2 B116166 Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) CAS No. 148164-45-8](/img/structure/B116166.png)
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is also known as 1-[(1E)-propenyl]-2-(hydroxymethyl)cyclopropanecarboxaldehyde or 1-Propenyl-2-hydroxymethylcyclopropanecarboxaldehyde. It is a colorless liquid that has a strong odor and is highly reactive.
作用機序
The mechanism of action of Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is not fully understood. However, it is believed that the compound reacts with other organic compounds through the formation of covalent bonds. The compound is highly reactive due to the presence of a double bond and a carbonyl group in its structure.
生化学的および生理学的効果
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to exhibit antibacterial and antifungal activity against various microorganisms. The compound has also been found to have anti-inflammatory and analgesic effects. In addition, it has been shown to have a positive effect on the immune system and can stimulate the production of cytokines.
実験室実験の利点と制限
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has several advantages for lab experiments. It is a highly reactive compound that can be used in a variety of reactions. The compound is also readily available and can be synthesized using different methods. However, the compound is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reagents.
将来の方向性
There are several future directions for the research on Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI). One of the directions is to explore its potential as a starting material for the synthesis of new drugs and pharmaceuticals. The compound can also be used in the synthesis of new materials with unique properties. In addition, the compound can be used in the development of new analytical methods for the detection of organic compounds. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in different fields of research.
Conclusion:
In conclusion, Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is a highly reactive and versatile compound that has potential applications in various fields of scientific research. The compound can be synthesized using different methods and has been found to have antibacterial, antifungal, anti-inflammatory, and analgesic effects. Although the compound has several advantages for lab experiments, it can be dangerous if not handled properly. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in different fields of research.
合成法
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) can be synthesized by using different methods. One of the most common methods is the reaction of cyclopropanecarboxaldehyde with propenylmagnesium bromide in the presence of a catalyst such as copper (I) bromide. The reaction results in the formation of the desired compound with a yield of around 60%. Other methods include the use of sodium borohydride, lithium aluminum hydride, and boron trifluoride etherate.
科学的研究の応用
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has been extensively studied for its potential applications in scientific research. It has been found to be an effective reagent for the synthesis of various organic compounds such as chiral alcohols, aldehydes, and ketones. The compound has also been used in the synthesis of natural products such as terpenoids and steroids. In addition, it has been used as a starting material for the synthesis of drugs and pharmaceuticals.
特性
CAS番号 |
148164-45-8 |
|---|---|
製品名 |
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
(1R,2R)-1-(hydroxymethyl)-2-[(E)-prop-1-enyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-7-4-8(7,5-9)6-10/h2-3,5,7,10H,4,6H2,1H3/b3-2+/t7-,8-/m0/s1 |
InChIキー |
XDDIBFCLNVOYHH-HZIBQTDNSA-N |
異性体SMILES |
C/C=C/[C@H]1C[C@@]1(CO)C=O |
SMILES |
CC=CC1CC1(CO)C=O |
正規SMILES |
CC=CC1CC1(CO)C=O |
同義語 |
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



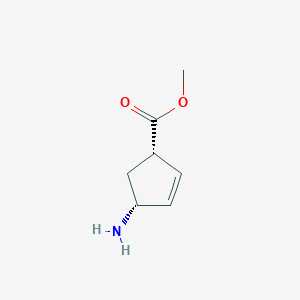
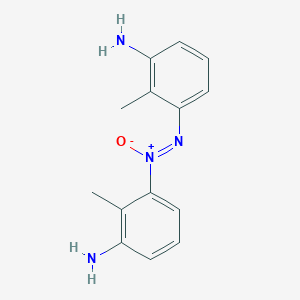
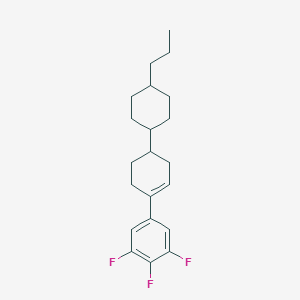
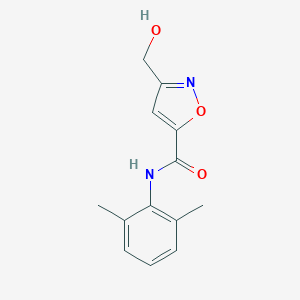
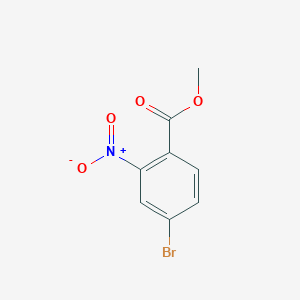
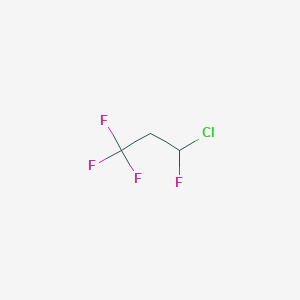
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
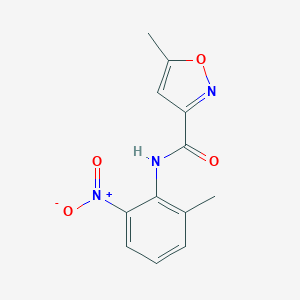
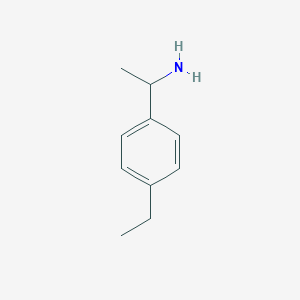
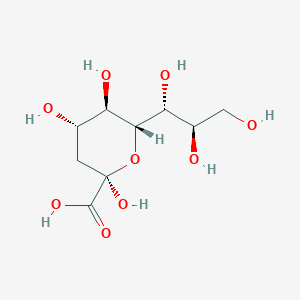
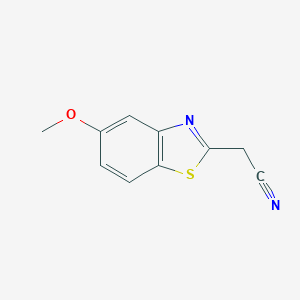
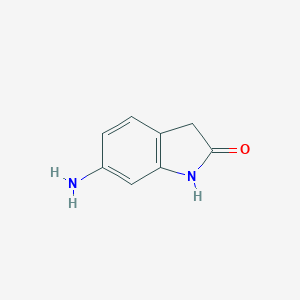
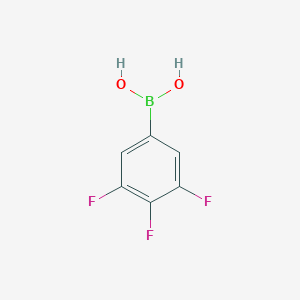
![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)